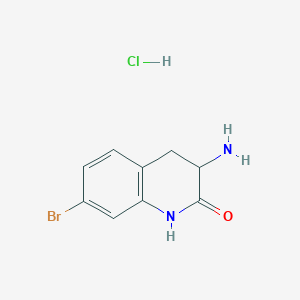

3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-7-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6;/h1-2,4,7H,3,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYGZJHIWLHSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC(=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:

Bromination: The starting material, 3,4-dihydroquinolin-2(1H)-one, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 7th position.

Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3rd position using an appropriate amine source.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.

Scientific Research Applications

3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a heterocyclic organic compound belonging to the quinolinone family. The compound's unique structure—featuring an amino group at the third position, a bromine atom at the seventh, and a hydroxyl group at the first position—makes it valuable for chemical and biological studies.

Scientific Research Applications

3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one is used in a variety of scientific research applications:

- Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine: It is investigated for potential therapeutic applications in treating various diseases.

- Industry: It is used in developing new materials and chemical processes.

- Organic Synthesis: It is an intermediate in synthesizing complex organic molecules.

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that quinolinone derivatives, including this compound, exhibit significant antimicrobial activity. Related compounds have demonstrated potent inhibition against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves interference with bacterial metabolism or cell wall synthesis.

Study on Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : The 7-bromo substituent in the target compound likely increases molecular weight and lipophilicity compared to the 7-chloro analogue (QE-7228, similarity 0.86) . Bromine’s larger atomic radius may also influence binding interactions in biological systems.

- Amino Group Positioning: The 3-amino group is conserved across multiple derivatives (e.g., compounds 24–27 in ), suggesting its role in hydrogen bonding or catalytic interactions during synthesis .

- Biological Activity : While CHNQD-00603 (3-OCH₃, 4-OH) demonstrates osteogenic activity, bromo-substituted derivatives may exhibit distinct pharmacological profiles due to differences in electronic and steric properties .

Biological Activity

3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article synthesizes current research findings, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : 226.07 g/mol

- CAS Number : 14548-51-7

- Physical State : Solid

- Melting Point : Not available

- Boiling Point : 359.1 °C at 760 mmHg .

Research indicates that compounds within the 3,4-dihydroquinolinone family, including 3-amino-7-bromo derivatives, exhibit significant inhibitory effects on key enzymes associated with neurodegenerative disorders. Specifically, they act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.

Enzyme Inhibition Data

The following table summarizes the inhibitory effects of selected derivatives related to 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one:

| Compound | AChE Inhibition (IC₅₀) | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) |

|---|---|---|---|

| 3e | 0.28 µM | 0.91 µM | 2.81 µM |

| C-7 Substituted Compound | 0.0029 µM | Not specified | Not specified |

The derivative labeled as 3e demonstrated potent inhibition against both AChE and MAOs, indicating its potential as a therapeutic agent for Alzheimer’s disease and other cognitive disorders .

Neuroprotective Effects

Studies have shown that derivatives of 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one can penetrate the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative conditions. The ability to inhibit AChE and MAOs suggests a mechanism that could enhance cholinergic transmission and modulate oxidative stress in neuronal cells .

Cytotoxicity Studies

In vitro studies on PC12 and HT-22 cell lines revealed that compound 3e exhibited low cytotoxicity at concentrations below 12.5 µM. Furthermore, acute toxicity studies in vivo showed no adverse effects in mice even at high doses (2500 mg/kg), highlighting its safety profile .

Alzheimer’s Disease Research

A notable study focused on a series of synthesized compounds based on the 3,4-dihydroquinolinone scaffold aimed at developing multi-targeted agents for Alzheimer’s disease. The study reported that these compounds not only inhibited AChE and MAOs but also showed promising results in improving cognitive functions in animal models .

Antioxidant Activity

Research has also indicated that some derivatives possess antioxidant properties, potentially mitigating oxidative stress-related damage in neural tissues. This activity is attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride?

- Methodological Answer : The synthesis typically involves sequential alkylation, nitro reduction, and coupling reactions. For example, bromine substitution at the 7-position can be achieved by alkylating a precursor (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) with bromoalkylamine hydrochlorides in DMF using potassium carbonate as a base . Subsequent nitro group reduction (e.g., using Pd/C or Raney nickel with hydrazine hydrate) yields the amine intermediate, which is then coupled with thiophene-2-carbimidothioate hydroiodide in ethanol to form the target compound . The hydrochloride salt is isolated via acid-base workup and purified using chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR confirm the quinolinone scaffold, bromine substitution at C7, and the presence of the amino group at C3 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., CHBrNO·HCl) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the hydrochloride salt .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Flash Chromatography : Biotage systems with silica gel and gradients of polar solvents (e.g., ethyl acetate/hexane) remove unreacted starting materials and byproducts .

- Recrystallization : Methanol or ethanol/water mixtures are used to isolate the hydrochloride salt with high purity (>95%) .

- Acid-Base Extraction : The free base is extracted into organic solvents (e.g., ethyl acetate), while the hydrochloride salt precipitates in acidic aqueous layers .

Advanced Research Questions

Q. How can bromination selectivity at the 7-position be optimized during synthesis?

- Methodological Answer : Bromine placement is influenced by directing groups and reaction conditions:

- Electrophilic Aromatic Substitution : Electron-donating groups (e.g., amino at C3) direct bromination para or meta to the substituent. Use of HBr or NBS in acetic acid enhances regioselectivity .

- Protection-Deprotection Strategies : Temporary protection of the amino group (e.g., acetylation) prevents undesired side reactions during bromination .

- Computational Modeling : DFT calculations predict reactive sites, guiding reagent choice (e.g., bromine vs. CuBr) to minimize byproducts .

Q. What methodologies are used to evaluate the compound’s biological activity in neurological disorders?

- Methodological Answer :

- In Vitro Assays : Competitive binding studies (e.g., NMDA receptor inhibition) quantify affinity using radiolabeled ligands .

- Enzyme Inhibition : Measure IC values against neuronal nitric oxide synthase (nNOS) via spectrophotometric detection of citrulline formation .

- In Vivo Models : Cognitive deficit models (e.g., Morris water maze in rodents) assess therapeutic potential for schizophrenia or neurodegenerative diseases .

Q. How can contradictory data in pharmacological studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

- Meta-Analysis : Pool data from multiple studies (e.g., nNOS inhibition assays) to identify trends and outliers .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 7-methoxy vs. 7-bromo derivatives) to isolate substituent effects .

- Orthogonal Validation : Confirm activity using independent methods (e.g., electrophysiology for receptor modulation) .

Q. What are the stability challenges for this compound under experimental conditions?

- Methodological Answer : Key stability concerns and mitigation strategies:

- Light Sensitivity : Store in amber vials at -20°C to prevent degradation; monitor via HPLC for decomposition products .

- Hydrolysis : Avoid prolonged exposure to aqueous acidic/basic conditions; lyophilize for long-term storage .

- Oxidation : Add antioxidants (e.g., BHT) to solutions and use inert atmospheres (Ar/N) during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.